molecular formula C25H24ClN2O4P B14992767 Dimethyl {5-[(2-chlorobenzyl)amino]-2-(diphenylmethyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(2-chlorobenzyl)amino]-2-(diphenylmethyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B14992767
M. Wt: 482.9 g/mol
InChI Key: MITNHCBVFUVWLE-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound with a unique structure that includes an oxazole ring, a phosphonate group, and various aromatic substituents

Preparation Methods

The synthesis of DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. The synthetic route may include the formation of the oxazole ring through cyclization reactions, followed by the introduction of the phosphonate group via phosphorylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its reactivity and properties.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, in medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE include other oxazole derivatives and phosphonate-containing compounds These compounds may share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and applications

Properties

Molecular Formula

C25H24ClN2O4P

Molecular Weight

482.9 g/mol

IUPAC Name

2-benzhydryl-N-[(2-chlorophenyl)methyl]-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C25H24ClN2O4P/c1-30-33(29,31-2)25-24(27-17-20-15-9-10-16-21(20)26)32-23(28-25)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,22,27H,17H2,1-2H3

InChI Key

MITNHCBVFUVWLE-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=CC=C4Cl)OC

Origin of Product

United States

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